molecular formula C22H22N4O2 B10997047 3-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

3-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B10997047
M. Wt: 374.4 g/mol
InChI Key: NXOZOOYRVUSAKT-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. It belongs to several chemical classes it’s an : This compound is a mouthful, but let’s break it down. It belongs to several chemical classes: it’s an indole , a phthalazine , and an amide

  • Indole : Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. They’re found in natural products, pharmaceuticals, and dyes.
  • Phthalazine : Phthalazines are bicyclic compounds with two nitrogen atoms in the ring. They have diverse applications in medicinal chemistry.
  • Amide : The carboxamide group (-CONH₂) is present in this compound, linking the indole and phthalazine moieties.

Preparation Methods

Synthetic Routes::

  • Multistep Synthesis : Likely involves multiple steps to assemble the complex structure.
  • Functional Group Transformations : Reactions like amidation, cyclization, and oxidation may be key.

Industrial Production:: Unfortunately, industrial-scale synthesis details are scarce. research labs might explore custom syntheses.

Chemical Reactions Analysis

Reactivity::

  • Oxidation : The indole and phthalazine portions could undergo oxidation (e.g., with KMnO₄ or PCC).
  • Substitution : Nucleophilic substitution at the amide nitrogen.
  • Reduction : Reduction of the carbonyl group (e.g., with LiAlH₄).
Common Reagents::
  • Amidation : Use coupling agents like EDC or DCC.
  • Cyclization : Acidic conditions (e.g., HCl) for phthalazine formation.
  • Oxidation : KMnO₄, PCC.
  • Reduction : LiAlH₄, NaBH₄.

Major Products:: These depend on reaction conditions, but expect derivatives of the parent compound.

Scientific Research Applications

Chemistry::

  • Drug Discovery : Explore derivatives as potential drugs.
  • Materials Science : Investigate its properties for novel materials.
Biology and Medicine::
  • Biological Activity : Test its effects on cell lines or organisms.
  • Target Identification : Identify molecular targets (e.g., receptors, enzymes).
Industry::
  • Pharmaceuticals : Potential drug candidates.
  • Agrochemicals : Pesticides or herbicides.
  • Dyes and Pigments : Indole-based dyes.

Mechanism of Action

Understanding its mechanism requires further research. It likely interacts with specific proteins or pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

3-methyl-N-[1-(2-methylpropyl)indol-4-yl]-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C22H22N4O2/c1-14(2)13-26-12-11-17-18(9-6-10-19(17)26)23-21(27)20-15-7-4-5-8-16(15)22(28)25(3)24-20/h4-12,14H,13H2,1-3H3,(H,23,27)

InChI Key

NXOZOOYRVUSAKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C

Origin of Product

United States

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